

Elucidating the Structure of Monofucosyllacto-N-hexaose I: A Technical Guide

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Compound of Interest		
Compound Name:	Monofucosyllacto-N-hexaose I	
Cat. No.:	B12390205	Get Quote

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This technical guide provides an in-depth overview of the core analytical techniques and experimental methodologies employed in the structural elucidation of **Monofucosyllacto-N-hexaose I** (MFLNH I), a significant fucosylated human milk oligosaccharide (HMO). The intricate architecture of MFLNH I necessitates a multi-faceted analytical approach, combining chromatographic separation, mass spectrometry, nuclear magnetic resonance spectroscopy, and enzymatic degradation to unambiguously determine its monosaccharide composition, linkage positions, and branching patterns. This guide details the experimental protocols and presents the key quantitative data integral to its structural characterization.

Introduction to Monofucosyllacto-N-hexaose I

Monofucosyllacto-N-hexaose I is a neutral human milk oligosaccharide that plays a crucial role in infant nutrition and development. Its biological activities, including its function as a prebiotic and its ability to inhibit pathogen binding, are intrinsically linked to its specific three-dimensional structure. Therefore, precise structural determination is paramount for understanding its biological functions and for potential applications in infant formula, therapeutics, and diagnostics. The elucidation of its structure hinges on a synergistic application of modern analytical chemistry techniques.

Chromatographic Purification



The initial step in the structural analysis of MFLNH I is its isolation and purification from the complex mixture of oligosaccharides present in human milk. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.

Experimental Protocol: HPLC Purification

A common method for the purification of neutral oligosaccharides like MFLNH I involves the following steps:

- Sample Preparation: Human milk samples are first centrifuged to remove fat and then treated with ethanol to precipitate proteins. The supernatant, containing the oligosaccharide fraction, is collected and lyophilized.
- Column: A normal-phase amino-bonded silica column (e.g., Varian AX-5) is typically used for the separation of neutral oligosaccharides.[1]
- Mobile Phase: A gradient of acetonitrile and water is employed as the mobile phase to effectively separate the different oligosaccharide isomers.
- Detection: The eluted fractions are monitored using a refractive index detector or a mass spectrometer.
- Fraction Collection: Fractions corresponding to the retention time of MFLNH I are collected, pooled, and lyophilized to obtain the purified compound.

Mass Spectrometry for Compositional and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and monosaccharide composition of MFLNH I. Tandem mass spectrometry (MS/MS) further provides valuable information about the sequence and branching of the sugar units through controlled fragmentation.

Experimental Protocol: Mass Spectrometry

A typical workflow for the mass spectrometric analysis of MFLNH I is as follows:



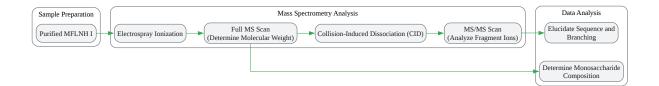
- Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for oligosaccharide analysis, as it minimizes in-source fragmentation.
- Mass Analyzer: A high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is used to accurately determine the mass-to-charge ratio (m/z) of the parent ion and its fragments.
- MS Scan: A full MS scan is performed to determine the molecular weight of MFLNH I.
- MS/MS Fragmentation: The parent ion corresponding to MFLNH I is isolated and subjected
 to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to
 deduce the oligosaccharide sequence. Key fragment ions arise from glycosidic bond
 cleavages (B, C, Y, and Z ions) and cross-ring cleavages (A and X ions), which help to
 pinpoint linkage positions.

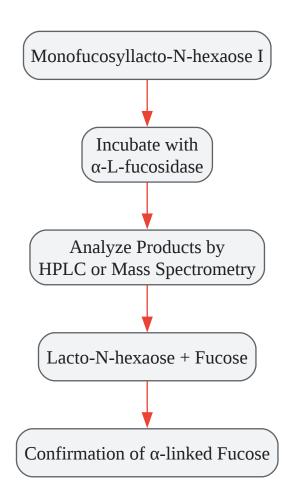
Quantitative Data: Mass Spectrometry

Parameter	Value
Monoisotopic Mass	Data not available in search results
Key Fragment Ions (m/z)	Data not available in search results

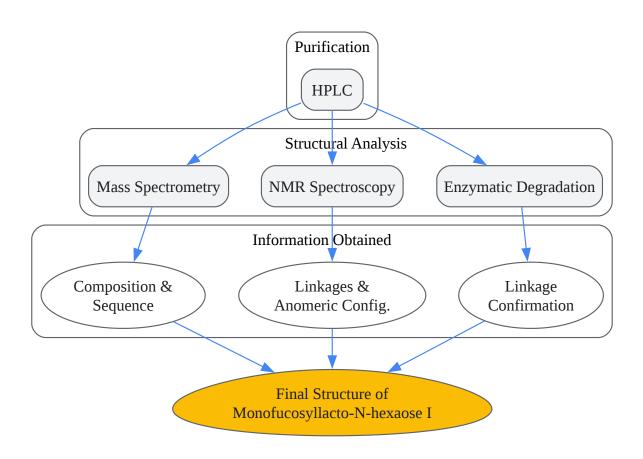
Note: Specific quantitative mass spectrometry data for **Monofucosyllacto-N-hexaose I** was not available in the provided search results. The table is a template for the required data.











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References

- 1. Characterization of lacto-N-hexaose and two fucosylated derivatives from human milk by high-performance liquid chromatography and proton NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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